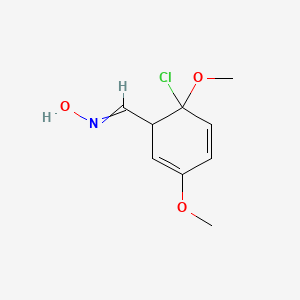
2,5-DIMETHOXY-alpha-CHLOROBENZALDOXIME
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethoxy-alpha-chlorobenzaldoxime is an organic compound with the chemical formula C9H10ClNO3. It is a derivative of benzaldoxime, where the benzene ring is substituted with two methoxy groups at the 2 and 5 positions and a chlorine atom at the alpha position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxy-alpha-chlorobenzaldoxime typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2,5-dimethoxybenzaldehyde. This can be achieved through the methoxylation of benzaldehyde using methanol and a suitable catalyst.
Formation of Benzaldoxime: The 2,5-dimethoxybenzaldehyde is then converted to its oxime derivative by reacting it with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Chlorination: The final step involves the chlorination of the oxime derivative to introduce the chlorine atom at the alpha position. This can be done using thionyl chloride or phosphorus pentachloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent product quality and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dimethoxy-alpha-chlorobenzaldoxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the oxime group can yield amines. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The chlorine atom at the alpha position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles like amines, thiols, or alkoxides; reactions are conducted under mild to moderate temperatures in polar solvents.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,5-Dimethoxy-alpha-chlorobenzaldoxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,5-dimethoxy-alpha-chlorobenzaldoxime involves its interaction with various molecular targets. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. The methoxy groups and chlorine atom contribute to the compound’s lipophilicity, affecting its ability to penetrate cell membranes and interact with intracellular targets. The exact pathways and molecular targets are still under investigation, but it is believed to modulate enzyme activity and receptor binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethoxybenzaldehyde: A precursor in the synthesis of 2,5-dimethoxy-alpha-chlorobenzaldoxime.
2,5-Dimethoxyphenethylamine: A structurally related compound with psychoactive properties.
2,5-Dimethoxy-4-bromoamphetamine: Another related compound known for its psychoactive effects.
Uniqueness
This compound is unique due to the presence of the oxime group and the chlorine atom at the alpha position These structural features confer distinct reactivity and potential biological activities compared to other similar compounds
Propriétés
Formule moléculaire |
C9H12ClNO3 |
|---|---|
Poids moléculaire |
217.65 g/mol |
Nom IUPAC |
N-[(6-chloro-3,6-dimethoxycyclohexa-2,4-dien-1-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C9H12ClNO3/c1-13-8-3-4-9(10,14-2)7(5-8)6-11-12/h3-7,12H,1-2H3 |
Clé InChI |
PTRFXBFONBCLFF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(C(C=C1)(OC)Cl)C=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















